molecular formula C48H93NO5 B13363992 Heptadecan-9-yl 8-((2-hydroxycyclohexyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Heptadecan-9-yl 8-((2-hydroxycyclohexyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Cat. No.: B13363992
M. Wt: 764.3 g/mol
InChI Key: IEMKOJCZSAWWKM-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((2-hydroxycyclohexyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a long heptadecyl chain, a cyclohexyl group with a hydroxyl substituent, and a nonyloxy group attached to an oxooctyl chain. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((2-hydroxycyclohexyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the heptadecyl chain and the nonyloxy-oxooctyl chain separately. These chains are then linked through a series of condensation reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and the availability of raw materials. Industrial production often requires stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((2-hydroxycyclohexyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The oxooctyl group can be reduced to form an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve the use of alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the oxooctyl group can produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

Heptadecan-9-yl 8-((2-hydroxycyclohexyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a lipid-based delivery system for therapeutic agents.

    Medicine: Explored for its potential in drug formulation and delivery, particularly in the development of nanoparticle-based therapies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((2-hydroxycyclohexyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with biological membranes and molecular targets. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and facilitating the delivery of therapeutic agents. The specific molecular targets and pathways involved depend on the context of its application, such as drug delivery or membrane modification.

Comparison with Similar Compounds

Heptadecan-9-yl 8-((2-hydroxycyclohexyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can be compared with other similar compounds, such as:

    Heptadecan-9-yl 8-((2-hydroxycyclohexyl)(8-(decyloxy)-8-oxooctyl)amino)octanoate: Differing by the length of the alkyl chain in the nonyloxy group.

    Heptadecan-9-yl 8-((2-hydroxycyclohexyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate: Differing by the length of the alkyl chain in the nonyloxy group.

    Heptadecan-9-yl 8-((2-hydroxycyclohexyl)(8-(hexyloxy)-8-oxooctyl)amino)octanoate: Differing by the length of the alkyl chain in the nonyloxy group.

These compounds share similar structural features but differ in the length of the alkyl chain in the nonyloxy group, which can influence their chemical properties and applications.

Properties

Molecular Formula

C48H93NO5

Molecular Weight

764.3 g/mol

IUPAC Name

nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxycyclohexyl)amino]octanoate

InChI

InChI=1S/C48H93NO5/c1-4-7-10-13-16-25-34-43-53-47(51)39-28-21-17-23-32-41-49(45-37-30-31-38-46(45)50)42-33-24-18-22-29-40-48(52)54-44(35-26-19-14-11-8-5-2)36-27-20-15-12-9-6-3/h44-46,50H,4-43H2,1-3H3

InChI Key

IEMKOJCZSAWWKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)C1CCCCC1O

Origin of Product

United States

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